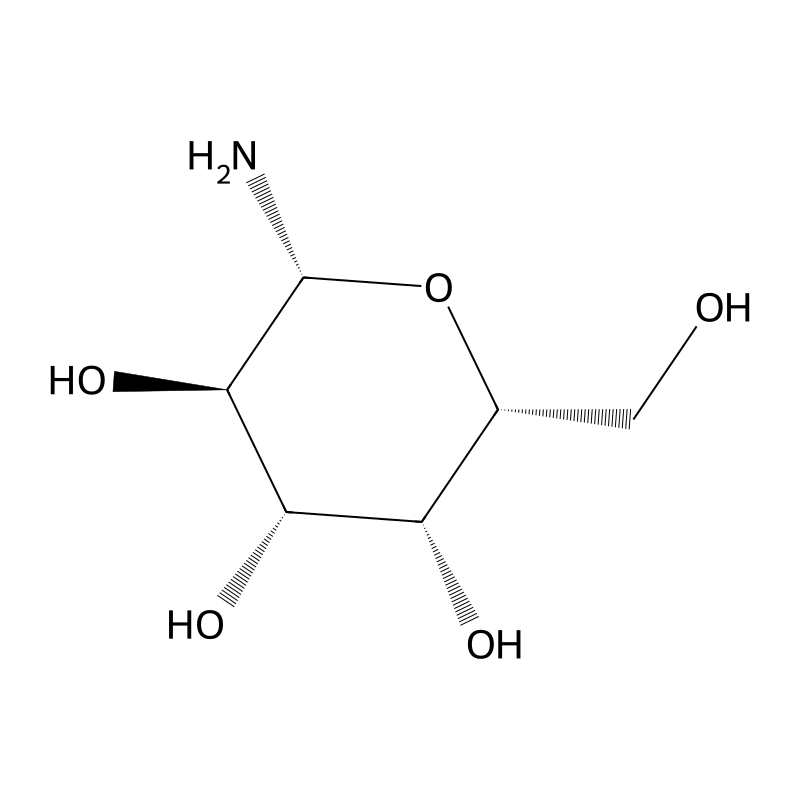

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Biochemistry

Specific Scientific Field: The specific scientific field for this application is Biochemistry .

Comprehensive and Detailed Summary of the Application: Beta-D-Galactosylamine, a galactose analogue, is used as a competitive inhibitor . It helps in the isolation, purification, identification, differentiation, and characterization of β-D-galactosidase(s) and galactose oxidase(s) .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is used in a powdered form and its optical activity is between [α]/D 60.00 to 64.00°, c = 18.00-22.00 mg/mL in water . The technique used for its application is thin layer chromatography (TLC) . The storage temperature for the compound is between 2-8°C .

The compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a chiral tetrahydropyran derivative characterized by its specific stereochemistry. It features an amino group and a hydroxymethyl group, contributing to its potential biological activities. The presence of multiple hydroxyl groups suggests that this compound may exhibit properties typical of polyols, which can influence solubility and reactivity in biological systems.

As mentioned earlier, the specific mechanism of action for (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unclear due to limited research. However, based on its structural similarity to Iminosugars, it could potentially inhibit glycosidases by mimicking the natural substrates of these enzymes []. This potential mechanism requires further investigation.

The compound's structure allows it to engage in hydrogen bonding and other interactions that facilitate these reactions.

The biological activity of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is likely influenced by its functional groups. Compounds with similar structures often exhibit:

- Antioxidant Properties: Capable of neutralizing free radicals and reducing oxidative stress .

- Anticoagulant Activity: Potential involvement in the coagulation cascade, which could affect blood clotting mechanisms .

- Antimicrobial Effects: Many natural compounds with similar configurations have shown activity against various pathogens .

Synthesis of this compound can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the desired compound from simpler precursors.

- Chemical Synthesis: Traditional organic synthesis methods involving multi-step reactions to construct the tetrahydropyran framework.

- Total Synthesis from Natural Products: Deriving the compound from naturally occurring substances through chemical modifications.

These methods allow for the production of the compound with high stereochemical purity.

The potential applications of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol span various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting oxidative stress-related diseases or coagulation disorders.

- Nutraceuticals: Utilized for its antioxidant properties in dietary supplements.

- Cosmetics: Incorporated into formulations aimed at skin protection against oxidative damage.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

- Molecular Docking Studies: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: Evaluating biological responses in cell cultures to assess efficacy and safety profiles.

- Quantitative Structure-Activity Relationship (QSAR) Analysis: To correlate structural features with biological activity and predict the behavior of similar compounds .

These studies help elucidate the mechanisms through which the compound exerts its biological effects.

Several compounds share structural similarities with (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-glucose | Hexose sugar with multiple hydroxyl groups | Energy source; essential carbohydrate |

| D-galactose | Isomer of glucose; similar hydroxyl configuration | Involved in lactose metabolism |

| L-fucose | Furanose sugar; differs by methyl group | Important in cell recognition processes |

These compounds exhibit unique properties despite their structural similarities. For instance, while D-glucose is primarily an energy source for cells, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may have more specialized roles due to its amino and hydroxymethyl functionalities.

Molecular Structure and Chemical Properties

D-Glucosamine, with the systematic name (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, represents a monosaccharide that contains an amine group in place of one of the hydroxyl groups found in glucose. The compound exists predominantly in a cyclic configuration rather than its linear form, with the alpha-form being the most commonly observed structure in biological systems. This structural characteristic is fundamental to understanding its biological activity and interaction with other biomolecules.

The molecular formula of D-glucosamine is C₆H₁₃NO₅, with a molecular weight of 179.17 daltons. The compound exhibits specific optical activity, with the alpha form showing a rotation of +100° to +72° in hydrochloric acid solution, while the beta form demonstrates +28° to +47.5° rotation. These optical properties are crucial for distinguishing between different stereoisomeric forms and understanding the compound's behavior in various chemical environments.

Stereochemistry and Configurational Analysis

The stereochemical configuration of D-glucosamine is critical to its biological function and recognition by enzymatic systems. Only the D-enantiomer of glucosamine exists in nature, which is essential for its incorporation into biological polymers and recognition by specific enzymes. This stereochemical specificity ensures that the compound can participate effectively in metabolic pathways and maintain the structural integrity of biological systems where it is incorporated.

Recent research utilizing gas-phase spectroscopy has revealed important insights into the conformational landscape of related compounds, particularly N-acetyl-α-D-glucosamine. These studies have demonstrated that glucopyranosides, including glucosamine derivatives, can adopt various conformational states, with gauche conformations being particularly favored in solution due to the gauche effect. Understanding these conformational preferences is essential for comprehending how D-glucosamine interacts with other biomolecules and participates in complex biological processes.

The compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol represents a significant amino sugar derivative with the molecular formula C₆H₁₃NO₅ and a molecular weight of 179.17 g/mol [1] [2]. This compound is classified as an aminosugar and is specifically identified as beta-D-galactopyranosylamine [3] [4]. The molecular composition consists of six carbon atoms arranged in a pyranose ring structure, with one nitrogen atom replacing a hydroxyl group at the C-2 position [1] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₅ |

| Molecular Weight | 179.17 g/mol |

| CAS Registry Number | 6318-23-6 |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

| InChI Key | WCWOEQFAYSXBRK-FPRJBGLDSA-N |

| Canonical SMILES | N[C@@H]1OC@HC@HC@H[C@H]1O |

The compound features a tetrahydropyran ring system, which is the core structure of pyranose sugars such as glucose [5]. The tetrahydropyran ring consists of five carbon atoms and one oxygen atom forming a saturated six-membered ring [5]. This structural framework is fundamental to many carbohydrate molecules and represents one of the most stable cyclic forms in sugar chemistry [6].

Stereochemistry and Conformational Analysis

The stereochemical configuration of this compound is precisely defined by the nomenclature "(2R,3R,4S,5R,6R)", which specifies the absolute configuration at each chiral carbon atom in the pyranose ring [3] [2]. This stereochemical arrangement is crucial for the compound's biological recognition and chemical reactivity [3]. The compound adopts the beta configuration at the anomeric position, positioning the amino group equatorially to the pyranose ring [3].

The conformational analysis reveals that the compound preferentially adopts the ⁴C₁ chair conformation, which is the most stable form for six-membered ring sugars [4] [7]. In this conformation, the compound exhibits a chair-like structure where the majority of substituents occupy equatorial positions, minimizing steric interactions [8] [7]. The hydroxymethyl group at C-6 can adopt different rotational conformations, including gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg) orientations [7].

Computational studies using quantum mechanical methods have revealed that the compound can exist in multiple conformational states [7]. The most stable conformers include arrangements where the hydroxymethyl group adopts various orientations defined by the O6-C6-C5-O5 dihedral angle [7]. These conformational preferences are influenced by intramolecular hydrogen bonding networks and the gauche effect, which stabilizes certain vicinal arrangements of electronegative groups [7].

Physical Properties and Characteristics

The physical properties of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol reflect its sugar-like nature and polar character [9]. The compound presents as a white to off-white solid at room temperature [9]. The melting point has been determined to be 88°C, indicating moderate thermal stability [9].

| Property | Value |

|---|---|

| Melting Point | 88°C |

| Density (estimated) | 1.3767 g/cm³ |

| Refractive Index (estimated) | 1.4240 |

| Solubility in Water | 36.0 mg/mL (200.93 mM) |

| Solubility in DMSO | 23.0 mg/mL (128.37 mM) |

| pKa (estimated) | 8.04 (H₂O, t = 15.5°C) |

| LogP (estimated) | -2.175 |

| Optical Activity (α form) | +100° → +72° (HCl) |

| Optical Activity (β form) | +28° → +47.5° |

The compound exhibits significant optical activity due to its multiple chiral centers [9]. The alpha form shows an optical rotation of +100° which changes to +72° in hydrochloric acid solution, while the beta form displays +28° changing to +47.5° [9]. This optical activity is characteristic of chiral amino sugars and provides a means for stereochemical identification [10].

The solubility profile indicates moderate water solubility at 36.0 mg/mL, reflecting the polar nature imparted by multiple hydroxyl groups and the amino functionality [9]. The compound shows slightly lower solubility in dimethyl sulfoxide at 23.0 mg/mL [9]. The estimated pKa value of 8.04 suggests that the amino group remains largely protonated under physiological pH conditions [9].

Chemical Reactivity

The chemical reactivity of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is dominated by the presence of multiple functional groups, including the primary amino group, multiple secondary hydroxyl groups, and a primary hydroxyl group [11] [12]. The amino group at the C-2 position serves as a nucleophilic center and can participate in various chemical transformations [11] [13].

The amino functionality exhibits typical nucleophilic behavior and can undergo acylation reactions, alkylation reactions, and condensation reactions [11] [13]. The amino group's reactivity is enhanced by its primary nature and its positioning on the sugar ring, making it accessible for chemical modifications [12]. Studies have shown that amino sugars can be readily functionalized through the amino group to create various derivatives with altered properties [13].

The hydroxyl groups present in the molecule contribute to its reactivity through hydrogen bonding interactions and can participate in esterification, etherification, and oxidation reactions [12] [14]. The primary hydroxyl group at C-6 is typically more reactive than the secondary hydroxyl groups due to its greater accessibility and lack of steric hindrance [14]. The tetrahydropyran ring system provides structural stability while allowing for selective functionalization at specific positions [14].

Functional Group Analysis

The compound contains several distinct functional groups that determine its chemical behavior and biological activity [11] [12]. The primary amino group (-NH₂) at the C-2 position is the most significant functional group, distinguishing this compound from its parent sugar [11]. This amino group participates in hydrogen bonding both as a donor and acceptor, influencing the compound's solubility and intermolecular interactions [15].

The molecule contains four hydroxyl groups (-OH) distributed across the ring structure: three secondary hydroxyl groups at C-3, C-4, and C-5 positions, and one primary hydroxyl group at C-6 [1] [2]. These hydroxyl groups contribute to the compound's hydrophilic character and enable extensive hydrogen bonding networks [15]. The hydroxyl groups exhibit different reactivities based on their structural environment, with the primary hydroxyl group being most reactive [12].

The tetrahydropyran ring system forms the structural backbone, providing conformational stability through its chair conformation [5] [6]. The ring oxygen participates in the anomeric effect and contributes to the overall stability of the cyclic structure [6]. The ring system also influences the spatial arrangement of substituents, affecting their accessibility for chemical reactions [6].

The combination of these functional groups creates a molecule capable of forming extensive hydrogen bonding networks, both intramolecularly and intermolecularly [15]. Nuclear magnetic resonance studies have revealed that the hydroxyl groups can be distinguished based on their chemical environments and participate in dynamic exchange processes [16] [17].

Crystalline Structure

The crystalline structure of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been determined through X-ray crystallographic analysis [4]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [4]. The unit cell parameters are a = 7.703(2) Å, b = 7.788(2) Å, and c = 12.645(3) Å, with a unit cell volume of 757.612 ų [4].

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions a | 7.703(2) Å |

| Unit Cell Dimensions b | 7.788(2) Å |

| Unit Cell Dimensions c | 12.645(3) Å |

| Unit Cell Volume | 757.612 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.573 g/cm³ |

| Measured Density | 1.587 g/cm³ |

The crystal structure reveals that the compound adopts the ⁴C₁ chair conformation in the solid state [4]. The primary alcohol group exhibits a gauche-trans orientation, which is a common conformational preference for pyranose derivatives [4]. An unexpected feature of the hydrogen bonding pattern in the crystal structure is that the amino group functions primarily as a hydrogen bond acceptor, receiving a strong O-H···N bond, but shows limited donor functionality [4].

The crystal packing is stabilized by an extensive three-dimensional hydrogen bonding network involving the hydroxyl groups and the amino group [4]. This hydrogen bonding pattern contributes to the relatively high melting point and solid-state stability of the compound [4]. The crystallographic analysis provides insight into the preferred conformational state and intermolecular interactions that govern the compound's solid-state properties [4].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant